(2-(Ethylphenylamino)ethyl)(2-hydroxypropyl)dimethylammonium hydrogen sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Ethylphenylamino)ethyl)(2-hydroxypropyl)dimethylammonium hydrogen sulphate is a heterocyclic organic compound with the molecular formula C15H28N2O5S . It is used primarily for experimental and research purposes . The compound is known for its unique structure, which includes both an ethylphenylamino group and a hydroxypropyl group attached to a dimethylammonium core.
Vorbereitungsmethoden
The synthesis of (2-(Ethylphenylamino)ethyl)(2-hydroxypropyl)dimethylammonium hydrogen sulphate involves several steps. The synthetic route typically includes the reaction of ethylphenylamine with a suitable alkylating agent to introduce the ethyl group. This is followed by the addition of a hydroxypropyl group through a nucleophilic substitution reaction . The final step involves the formation of the dimethylammonium salt by reacting the intermediate with dimethylamine and hydrogen sulphate . Industrial production methods may vary, but they generally follow similar reaction pathways with optimized conditions for large-scale synthesis.
Analyse Chemischer Reaktionen
(2-(Ethylphenylamino)ethyl)(2-hydroxypropyl)dimethylammonium hydrogen sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of (2-(Ethylphenylamino)ethyl)(2-hydroxypropyl)dimethylammonium hydrogen sulphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (2-(Ethylphenylamino)ethyl)(2-hydroxypropyl)dimethylammonium hydrogen sulphate include:
- (2-(Methylphenylamino)ethyl)(2-hydroxypropyl)dimethylammonium hydrogen sulphate
- (2-(Ethylphenylamino)ethyl)(2-hydroxyethyl)dimethylammonium hydrogen sulphate
- (2-(Ethylphenylamino)ethyl)(2-hydroxypropyl)trimethylammonium hydrogen sulphate
These compounds share similar structural features but differ in the specific substituents attached to the core structure. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
83732-78-9 |
---|---|
Molekularformel |
C15H28N2O5S |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
2-(N-ethylanilino)ethyl-(2-hydroxypropyl)-dimethylazanium;hydrogen sulfate |
InChI |
InChI=1S/C15H27N2O.H2O4S/c1-5-16(15-9-7-6-8-10-15)11-12-17(3,4)13-14(2)18;1-5(2,3)4/h6-10,14,18H,5,11-13H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
GSRKEWHSCQLSOV-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CC[N+](C)(C)CC(C)O)C1=CC=CC=C1.OS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.